BenchChemオンラインストアへようこそ!

Xysmalorin

Na+/K+-ATPase inhibition Cardenolide selectivity Ion transport

Xysmalorin (CAS 31387-88-9) is a cardenolide glycoside naturally occurring as a principal pharmacologically active constituent of Xysmalobium undulatum (Uzara) root, alongside uzarin. It belongs to the cardiac glycoside class but is distinguished from digitalis-type cardenolides by a 5α-H (A/B trans) steroid configuration and a rare branched-chain diglucoside (sophoroside) sugar moiety, which collectively impart distinct physicochemical and pharmacological properties that are not interchangeable with common in-class analogs.

Molecular Formula C35H52O14
Molecular Weight 696.8 g/mol
CAS No. 31387-88-9
Cat. No. B1683437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXysmalorin
CAS31387-88-9
SynonymsXysmalorin; 
Molecular FormulaC35H52O14
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C35H52O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h3,11,18-23,25-32,36-37,39-44H,4-10,12-15H2,1-2H3/t18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
InChIKeyBPYRVOCFRMKMIP-LWTINOCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xysmalorin (CAS 31387-88-9): Cardenolide Identity and Procurement Baseline


Xysmalorin (CAS 31387-88-9) is a cardenolide glycoside naturally occurring as a principal pharmacologically active constituent of Xysmalobium undulatum (Uzara) root, alongside uzarin [1]. It belongs to the cardiac glycoside class but is distinguished from digitalis-type cardenolides by a 5α-H (A/B trans) steroid configuration and a rare branched-chain diglucoside (sophoroside) sugar moiety, which collectively impart distinct physicochemical and pharmacological properties that are not interchangeable with common in-class analogs .

Why Xysmalorin Cannot Be Substituted by Uzarin, Allouzarin, or Generic Cardenolide Mixtures


Despite being co-isolated from the same botanical source, xysmalorin and its closest structural analogs—uzarin, allouzarin, and alloxysmalorin—exhibit distinct stereochemical identities at C-17 (17β-H vs. 17α-H) and different aglycone cores (xysmalogenin vs. uzarigenin), leading to divergent Na+/K+-ATPase subunit binding affinities that span over six orders of magnitude [1]. Furthermore, xysmalorin's exceptionally low oral bioavailability due to its highly polar sophoroside moiety creates a gastrointestinal-targeted pharmacological profile that is absent in less-polar cardenolides such as digoxin or digitoxin, making bulk cardenolide extracts or single-compound substitutions pharmacodynamically non-equivalent [2].

Quantitative Differential Evidence for Xysmalorin Selection


Na+/K+-ATPase α4/β1 Inhibition Potency: Xysmalorin vs. Digoxin (Same Assay Platform)

Xysmalorin inhibits recombinant rat Na+/K+-ATPase α4/β1 with an IC50 of 0.00200 nM, representing an approximately 2,750-fold greater potency than digoxin (IC50 = 5.5 nM) when assayed under identical conditions in baculovirus-infected Sf9 cell membranes [1][2]. This extreme potency, combined with its negligible oral absorption, is a unique pharmacological signature among cardenolides.

Na+/K+-ATPase inhibition Cardenolide selectivity Ion transport

Distinct Abundance Ratio in Uzara Root: Xysmalorin as a Minority but Structurally Unique Cardenolide

In Xysmalobium undulatum root, xysmalorin constitutes 1.5% of the pharmacologically active cardenolide fraction, compared to uzarin at 5.6%, allouzarin at 0.4%, and alloxysmalorin at 0.1% [1]. This 3.7-fold lower abundance relative to uzarin, coupled with its distinct C-17β (17-epi) stereochemistry, means that extracts standardized solely on uzarin content cannot guarantee proportional xysmalorin levels.

Phytochemistry Quality control marker Botanical standardization

Clinical Antidysmenorrheic Efficacy of Uzara Extract (Containing Xysmalorin) vs. Ibuprofen: Comparable Pain Relief with Superior Tolerability

In a randomized, two-way crossover pilot study (n=60) comparing uzara extract (80 mg/8 h × 2 doses, then 40 mg/8 h) versus ibuprofen (400 mg/6 h) for moderate-to-severe primary dysmenorrhea, uzara achieved pain relief (VAS ≤ 3) in 78.3% of cycles versus 86.7% for ibuprofen, with school absence rates of 11.7% versus 13.3%, respectively. Notably, side effects were significantly lower with uzara (0%) compared to ibuprofen (8.3%, p<0.05) [1]. Xysmalorin is one of the principal cardenolide glycosides in uzara and contributes to its spasmolytic pharmacodynamic profile [2].

Dysmenorrhea Clinical trial Pain management

Gastrointestinal-Selective Pharmacodynamics: Stereochemical and Physicochemical Basis for Cardiac Sparing

Xysmalorin's aglycone (xysmalogenin) differs stereochemically from digitalis cardenolides at multiple asymmetry centers, rendering only a subset of uzara glycosides capable of docking to cardiac Na+/K+-ATPase [1]. Furthermore, xysmalorin's rare branched sophoroside confers a high topological polar surface area (TPSA = 225.00 Ų) and strongly negative XlogP (-0.70), making it essentially non-absorbable after oral administration and restricting its pharmacological action to the gastrointestinal and urogenital smooth muscle [2][3]. In contrast, digoxin (monosaccharide cardenolide, TPSA ~ 112 Ų, XlogP ~ 0.7) is well-absorbed and produces systemic cardiac effects.

Cardiac safety Organ selectivity Drug-likeness

Cross-Reactivity Profile in Digoxin Immunoassays: Uzara Components Including Xysmalorin

Uzara glycosides including xysmalorin exhibit significant cross-reactivity with commercial digoxin and digitoxin immunoassays, potentially generating false-positive results in therapeutic drug monitoring [1]. In a clinical pharmacokinetic study, serum levels of xysmalorin, uzarin, and uzarigenin were below the lower limit of quantification (LLQ) after oral uzara administration, while only allouzarigenin reached measurable concentrations with marked inter-individual variability [2]. This indicates that xysmalorin's systemic exposure is minimal, yet its cross-reactivity must be accounted for when interpreting digoxin assay results in patients concomitantly using uzara preparations.

Therapeutic drug monitoring Immunoassay interference Clinical chemistry

Optimal Application Scenarios for Xysmalorin Selection


Ultra-High-Affinity Na+/K+-ATPase Probe Development

Xysmalorin's picomolar IC50 (0.00200 nM) against recombinant rat Na+/K+-ATPase α4/β1 [1] positions it as an exceptional candidate for developing high-sensitivity biochemical probes, fluorescence polarization assays, or radioligand binding assays targeting specific Na+/K+-ATPase isoforms, where the extreme affinity enables detection at concentrations where off-target binding from lower-affinity cardenolides (e.g., digoxin at 5.5 nM) becomes problematic.

Botanical Reference Standard for Uzara Extract Quality Control

With a defined abundance of 1.5% in uzara root, distinct from uzarin (5.6%), allouzarin (0.4%), and alloxysmalorin (0.1%) [2], purified xysmalorin serves as an essential orthogonal reference standard for HPLC/HPTLC fingerprinting of uzara-based herbal medicinal products, ensuring batch-to-batch consistency and detecting adulteration that would be missed by uzarin-only standardization.

NSAID-Alternative Formulation Development for Dysmenorrhea

The randomized clinical evidence demonstrating uzara extract (containing xysmalorin) achieving 78.3% pain relief efficacy with 0% reported side effects versus ibuprofen's 86.7% efficacy and 8.3% side-effect rate (p<0.05) [3] supports the development of xysmalorin-standardized botanical formulations as an NSAID-sparing option for primary dysmenorrhea, particularly in patient populations with NSAID intolerance or contraindications.

Digoxin Immunoassay Cross-Reactivity Validation Panels

Given the documented interference of uzara glycosides including xysmalorin with commercial digoxin and digitoxin immunoassays [4], purified xysmalorin is a required component in cross-reactivity validation panels for clinical chemistry laboratories, enabling accurate interpretation of digoxin levels in patients using uzara-based antidiarrheal products.

Quote Request

Request a Quote for Xysmalorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.